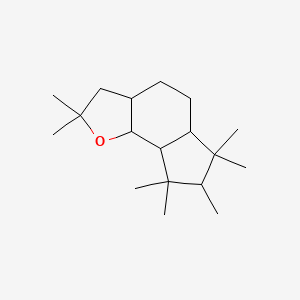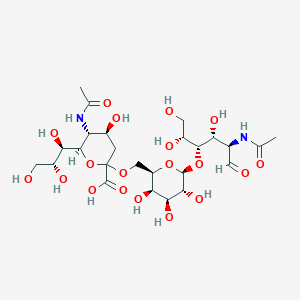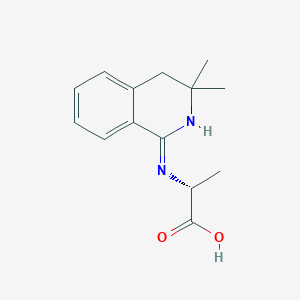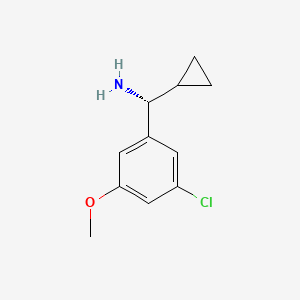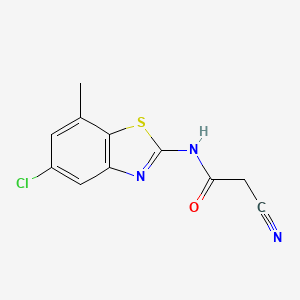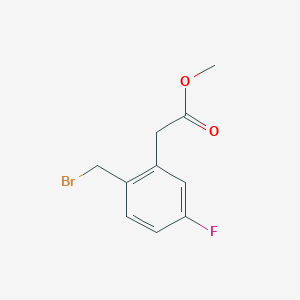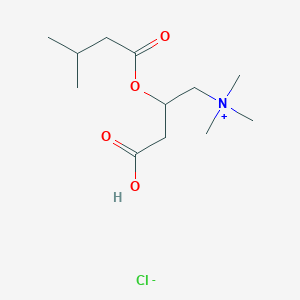
Isovaleryl-L-carnitine (chloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isovaleryl-L-carnitine (chloride) is a naturally occurring acylcarnitine formed via the metabolic conversion of L-leucine. It is known for its role in various biological processes, including the inhibition of amino acid deprivation-induced proteolysis and autophagy in isolated perfused rat liver . This compound has garnered interest due to its potential therapeutic applications and its involvement in metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isovaleryl-L-carnitine (chloride) can be synthesized through the esterification of L-carnitine with isovaleric acid, followed by the formation of the chloride salt. The reaction typically involves the use of reagents such as thionyl chloride or hydrochloric acid to introduce the chloride ion .
Industrial Production Methods
Industrial production of Isovaleryl-L-carnitine (chloride) involves large-scale esterification processes, where L-carnitine is reacted with isovaleric acid under controlled conditions. The resulting ester is then treated with hydrochloric acid to form the chloride salt. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions
Isovaleryl-L-carnitine (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isovaleryl-L-carnitine (chloride) has a wide range of scientific research applications:
Biology: Studied for its role in inhibiting amino acid deprivation-induced proteolysis and autophagy.
Medicine: Investigated for its potential therapeutic effects in treating conditions like isovaleric acidemia and promoting bone health
Industry: Utilized in the production of high-purity lipid standards and other biochemical research tools.
Mecanismo De Acción
Isovaleryl-L-carnitine (chloride) exerts its effects by modulating metabolic pathways. It inhibits amino acid deprivation-induced proteolysis and autophagy by interacting with specific molecular targets in the liver. The compound also promotes energy availability by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation . This mechanism is crucial for tissues with high energy demands, such as muscles and the brain .
Comparación Con Compuestos Similares
Similar Compounds
- Valeryl-L-carnitine
- Butyryl-L-carnitine
- Hexanoyl-L-carnitine
- Octanoyl-L-carnitine
- Decanoyl-L-carnitine
Uniqueness
Isovaleryl-L-carnitine (chloride) is unique due to its specific metabolic conversion from L-leucine and its role in inhibiting proteolysis and autophagy. Unlike other acylcarnitines, it has shown significant effects in promoting bone health and reducing apoptosis in hepatocyte growth factor-deprived cells . This makes it a valuable compound for both research and therapeutic applications.
Propiedades
Fórmula molecular |
C12H24ClNO4 |
|---|---|
Peso molecular |
281.77 g/mol |
Nombre IUPAC |
[3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H |
Clave InChI |
HWDFIOSIRGUUSM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


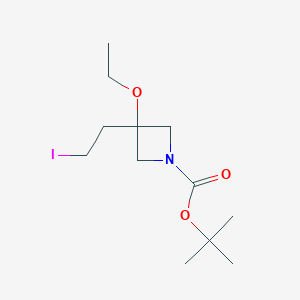


![Ethyl 2-methyloxazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B12843499.png)
